molecular formula C4H3ClN2O B050789 5-Chloro-2-hydroxypyrimidine CAS No. 54326-16-8

5-Chloro-2-hydroxypyrimidine

Cat. No.: B050789
CAS No.: 54326-16-8
M. Wt: 130.53 g/mol
InChI Key: OCSYCDVQABSEPJ-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxypyrimidine is an organic compound with the molecular formula C4H3ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 2-position. This compound is known for its pale yellow crystalline appearance and is used in various chemical and pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-hydroxypyrimidine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it is used in the synthesis of dimethoxy-pyrrolidylquinazolines, which are brain-penetrable PDE10A inhibitors . Additionally, it is involved in the formation of platinum(II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix4arene complexes . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a donor ligand in copper complexes, existing in a zwitterionic form . This interaction can affect various cellular functions, including enzyme activity and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form complexes with metals, such as copper, further enhances its biochemical activity . These interactions are crucial for understanding its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, derivatives of 5-hydroxypyrimidine have been studied for their impact on tumor growth and survival in mice . These studies provide insights into the temporal dynamics of the compound’s activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Research has demonstrated that different dosages can lead to varying outcomes, including potential toxic or adverse effects at high doses. For example, in studies involving mice with epidermoid lung carcinoma, different dosages of 5-hydroxypyrimidine derivatives showed significant variations in tumor growth inhibition and survival rates .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of various biochemical intermediates underscores its importance in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for elucidating its biochemical activity.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . This localization is crucial for its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxypyrimidine can be achieved through several methods. One common approach involves the chlorination of 2-hydroxypyrimidine using phosphorous oxychloride (POCl3) under solvent-free conditions. The reaction is typically carried out in a sealed reactor at high temperatures, using pyridine as a base . Another method involves the demethylation of 2-chloro-5-methoxypyrimidine using boron tribromide (BBr3) in an organic solvent such as dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to be efficient and environmentally friendly, minimizing the use of excess reagents and solvents. The use of equimolar POCl3 and solvent-free conditions is particularly advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydroxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The hydroxyl group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form more complex heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have significant biological and pharmaceutical activities .

Scientific Research Applications

5-Chloro-2-hydroxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

  • 2-Chloro-5-hydroxypyrimidine
  • 4-Chloro-6-hydroxypyrimidine
  • 5-Chloro-2-hydroxypyridine

Comparison: 5-Chloro-2-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Chloro-5-hydroxypyrimidine, it has different reactivity and applications, particularly in the synthesis of pharmaceutical agents. The presence of the chlorine atom at the 5-position and the hydroxyl group at the 2-position makes it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

5-chloro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSYCDVQABSEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068947
Record name 2(1H)-Pyrimidinone, 5-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54326-16-8
Record name 5-Chloro-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54326-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyrimidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054326168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 5-chloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(1H)-Pyrimidinone, 5-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1H-pyrimidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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